molecular formula C6H3Br2ClO2S B2541723 2,6-Dibromobenzenesulfonyl chloride CAS No. 184170-43-2

2,6-Dibromobenzenesulfonyl chloride

Cat. No.: B2541723
CAS No.: 184170-43-2
M. Wt: 334.41
InChI Key: JFNIGRXUBVKVQG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dibromobenzenesulfonyl chloride can be synthesized starting from 2,6-dibromobenzene. The synthetic route involves several steps, including acylation, reduction, chlorination, substitution, and sulfonylation reactions . The reaction conditions typically involve the use of reagents such as thionyl chloride for chlorination and sulfur dioxide for sulfonylation .

Industrial Production Methods

In industrial settings, the synthesis of this compound is optimized for higher yields and cost-effectiveness. The process involves the use of readily available raw materials and efficient reaction conditions to ensure a high yield of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dibromobenzenesulfonyl chloride is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of derivatives it can form. This makes it particularly useful in the synthesis of complex molecules with specific biological activities .

Biological Activity

2,6-Dibromobenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound and its derivatives are known for their roles as antibacterial agents, protease inhibitors, and in various therapeutic applications. Understanding the biological activity of this compound is crucial for its application in drug design and development.

This compound has the molecular formula C₆H₄Br₂ClO₂S. Its structure features two bromine atoms and a sulfonyl chloride functional group attached to a benzene ring. This configuration allows it to participate in various chemical reactions, particularly in the synthesis of sulfonamides.

Antibacterial Activity

Sulfonamides, including derivatives of this compound, have been extensively studied for their antibacterial properties. Research indicates that these compounds can inhibit bacterial growth by targeting dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism in bacteria.

  • Case Study : A study evaluated the antibacterial activity of various sulfonamide derivatives against Staphylococcus aureus. Among these, compounds derived from this compound exhibited significant inhibition zones, with some showing a minimum inhibitory concentration (MIC) as low as 15.63 µg/mL .
CompoundZone of Inhibition (mm)MIC (µg/mL)
DS236.615.63
DS130.025.00
DS328.530.00

The mechanism through which sulfonamides exert their antibacterial effects involves competitive inhibition of DHFR. This enzyme is vital for synthesizing nucleic acids and amino acids in bacteria. By inhibiting this enzyme, sulfonamides effectively halt bacterial growth and replication .

  • Inhibition Studies : In vitro studies demonstrated that certain derivatives of this compound achieved up to 75% inhibition of DHFR activity, comparable to standard inhibitors like trimethoprim .

Structure-Activity Relationships (SAR)

The biological activity of sulfonamide compounds is significantly influenced by their structural features. Variations in substituents on the aromatic rings can modulate their potency and selectivity.

  • Research Findings : A study analyzed the structure-activity relationships of substituted arylsulphonamides as inhibitors of perforin-mediated lysis in immune cells. It was found that specific substitutions on the benzene ring enhanced their inhibitory effects on perforin, indicating that careful modification of the sulfonamide structure can lead to improved biological activity .

Applications in Drug Design

The unique properties of this compound make it a valuable scaffold in drug development:

  • Antimicrobial Agents : Its derivatives are being explored as new antimicrobial agents due to their effective inhibition of bacterial enzymes.
  • Protease Inhibitors : Compounds based on this structure have shown promise as protease inhibitors, which are essential in treating viral infections like HIV/AIDS .

Properties

IUPAC Name

2,6-dibromobenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2ClO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNIGRXUBVKVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)S(=O)(=O)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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